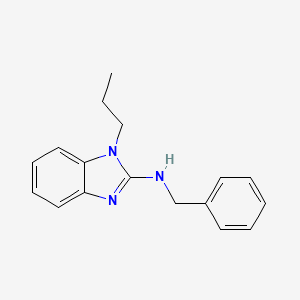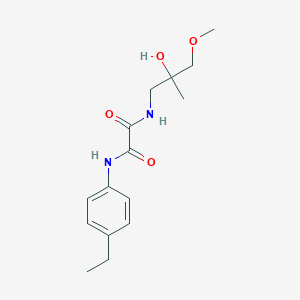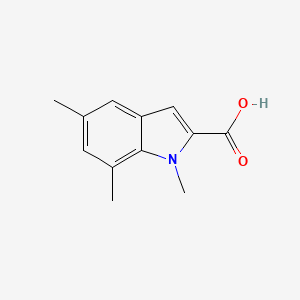
1,5,7-Trimethyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,7-Trimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
1,5,7-Trimethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and its role in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable structure and vibrant color.
Wirkmechanismus
Target of Action
Indole derivatives, such as 1,5,7-Trimethyl-1H-indole-2-carboxylic acid, are known to interact with multiple receptors in the body . These compounds have been found to bind with high affinity to these targets, which can lead to various biological effects .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to have antiviral activity, potentially affecting the life cycle of viruses . Other indole derivatives have shown anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-Trimethyl-1H-indole-2-carboxylic acid typically involves the alkylation of indole derivatives followed by carboxylation. One common method includes the reaction of 1,5,7-trimethylindole with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of Grignard reagents to introduce the carboxyl group at the 2-position of the indole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1,5,7-Trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols, aldehydes
Substitution: Halogenated or sulfonylated derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,7-Trimethylindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,5,7-Trimethyl-1H-indole-3-carboxylic acid: Similar structure but with the carboxyl group at the 3-position, leading to different reactivity and applications.
Uniqueness
1,5,7-Trimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
1,5,7-trimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(12(14)15)13(11)3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHPIWGRRHIJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)
![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)
![tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate](/img/structure/B3015494.png)
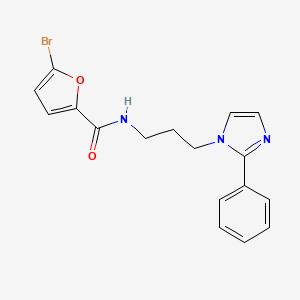
![2-(2-fluorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B3015499.png)
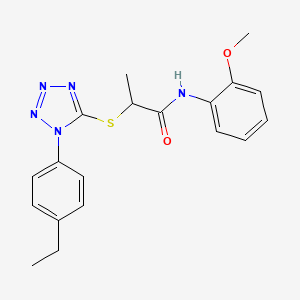
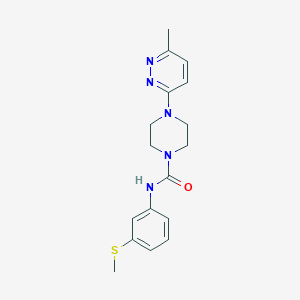
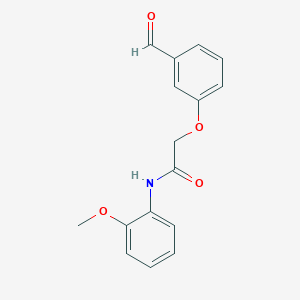
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)
![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)
![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)
